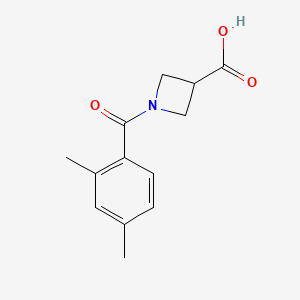

1-(2,4-Dimethylbenzoyl)azetidine-3-carboxylic acid

Description

Properties

IUPAC Name |

1-(2,4-dimethylbenzoyl)azetidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-8-3-4-11(9(2)5-8)12(15)14-6-10(7-14)13(16)17/h3-5,10H,6-7H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGHZHKQLEBKPID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)N2CC(C2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

The applications of 1-(2,4-Dimethylbenzoyl)azetidine-3-carboxylic acid span various fields:

Medicinal Chemistry

- Anticancer Research : The compound is being investigated for its potential as an anticancer agent due to its ability to inhibit CDKs and induce apoptosis. In vitro studies have shown effective inhibition of breast cancer cell lines (e.g., MCF-7) with IC50 values around 15 µM after 48 hours.

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against several bacterial strains, with a minimum inhibitory concentration (MIC) of 32 µg/mL against Enterococcus faecalis.

Biochemistry

- Cellular Studies : Research has focused on understanding the cellular effects of this compound on different cell types. It has been shown to affect cellular processes such as proliferation and apoptosis through its interactions with key enzymes.

Material Science

- Synthesis of Advanced Materials : The compound serves as a building block for synthesizing novel materials with specific electronic and optical properties. Its unique structure allows for modifications that can enhance material performance.

Case Studies

Several case studies highlight the efficacy and potential applications of this compound:

Anticancer Efficacy

A study conducted on human breast cancer cell lines demonstrated that treatment with varying concentrations of the compound resulted in significant reductions in cell viability. The results indicated a dose-dependent response leading to increased apoptosis rates.

Antimicrobial Evaluation

In an investigation into its antimicrobial properties, the compound was tested against common bacterial pathogens. Results showed notable inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting its potential use in developing new antimicrobial agents.

Mechanism of Action

The mechanism by which 1-(2,4-Dimethylbenzoyl)azetidine-3-carboxylic acid exerts its effects depends on its specific application. For example, in drug discovery, it may act as an inhibitor by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would be specific to the biological system or enzyme being studied.

Comparison with Similar Compounds

Structural Modifications and Functional Groups

The substituents on the azetidine nitrogen and the carboxylic acid group significantly influence biological activity, solubility, and pharmacokinetics. Below is a comparative analysis of key analogs:

Key Observations:

- This property aligns with Siponimod’s lipophilic design, which enables CNS activity .

- Electron-Deficient Groups: The trifluoromethyl group in Siponimod and the oxadiazole-containing analog improve receptor binding through hydrophobic and electronic effects, whereas the pyridine ring in may facilitate interactions with metal ions or polar residues.

- Metabolic Stability: Methyl groups in the target compound may reduce oxidative metabolism, similar to tert-butyl groups in 1-[(tert-butoxy)carbonyl] derivatives .

Pharmacological and Physicochemical Properties

- S1P Receptor Modulation: Siponimod (EC50 = 0.39 nM for hS1P1) demonstrates that azetidine-3-carboxylic acid derivatives can achieve high potency through optimized substituents . The target compound’s dimethylbenzoyl group may similarly enhance receptor interactions.

- Solubility and Bioavailability: The carboxylic acid moiety improves water solubility compared to ester derivatives (e.g., methyl 1-Cbz-azetidine-3-carboxylate ). However, lipophilic substituents may reduce aqueous solubility, necessitating prodrug strategies.

- Half-Life and Metabolism: Siponimod’s half-life (56.6 hours in humans) is attributed to its stable trifluoromethyl and cyclohexyl groups . The target compound’s methyl groups may confer similar metabolic stability.

Biological Activity

1-(2,4-Dimethylbenzoyl)azetidine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound can be described by its chemical formula . The compound features an azetidine ring, which is a four-membered nitrogen-containing heterocycle, and a carboxylic acid functional group that may contribute to its biological interactions.

The biological activity of this compound is thought to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes.

- Receptor Modulation : It may interact with various receptors, altering signal transduction pathways.

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against certain bacterial strains.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial activity. A study assessed its effectiveness against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results indicate that the compound possesses moderate antibacterial properties.

Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted to evaluate the safety profile of the compound. The following table summarizes the IC50 values obtained from various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

The compound demonstrated significant cytotoxic effects on cancer cell lines, suggesting its potential as an anticancer agent.

Case Studies

- Case Study on Anticancer Activity : A recent study investigated the effects of this compound on MCF-7 cells. The results showed that treatment with the compound led to increased apoptosis rates compared to control groups. Flow cytometry analysis revealed a significant increase in early and late apoptotic cells after treatment.

- Antibacterial Efficacy : Another study focused on the antibacterial properties of the compound against multidrug-resistant strains of Staphylococcus aureus. The results indicated that the compound could restore sensitivity to antibiotics when used in combination therapy.

Preparation Methods

Synthesis of Azetidine-3-carboxylic Acid Core

A key intermediate in the preparation of 1-(2,4-Dimethylbenzoyl)azetidine-3-carboxylic acid is azetidine-3-carboxylic acid or its derivatives. A well-documented method involves the conversion of N-substituted 3-cyanoazetidines to azetidine-3-carboxylic acid derivatives through esterification and hydrolysis steps:

Step 1: Formation of N-Benzyl Azetidine-3-carboxylic Acid Methyl Ester

N-benzyl-3-cyanoazetidine is reacted with methanol in the presence of a strong acid catalyst (preferably concentrated sulfuric acid) at elevated temperatures (50–100 °C). This reaction proceeds via acid-catalyzed esterification of the nitrile group to form the methyl ester intermediate.

Step 2: Isolation and Purification

After completion, the reaction mixture is quenched with ice water, basified with ammonia to neutralize the acid, and extracted with an organic solvent such as methylene chloride. The organic phase is dried and evaporated to yield the methyl ester intermediate.

Step 3: Hydrolysis to Azetidine-3-carboxylic Acid

The methyl ester is then hydrolyzed by treatment with hot water (preferably boiling) for about an hour to yield N-benzyl azetidine-3-carboxylic acid. Removal of water and isolation of the product as a solid completes this stage.

This sequence is summarized in the table below:

| Step | Reactants & Conditions | Product | Yield/Notes |

|---|---|---|---|

| 1 | N-benzyl-3-cyanoazetidine + MeOH + H2SO4, 50-100 °C | N-benzyl azetidine-3-carboxylic acid methyl ester | Complete conversion in ~2 hours (GLC monitored) |

| 2 | Quench with ice water, basify with NH3, extract with CH2Cl2 | Purified methyl ester intermediate | Efficient extraction and isolation |

| 3 | Hydrolysis with hot water (boiling, ~1 hour) | N-benzyl azetidine-3-carboxylic acid | Isolated as solid, ready for further modification |

This method is well-established and patented, providing a robust route to azetidine-3-carboxylic acid derivatives, which serve as precursors for further functionalization.

Introduction of the 2,4-Dimethylbenzoyl Group

The attachment of the 2,4-dimethylbenzoyl moiety to the azetidine ring is typically achieved through acylation reactions involving 2,4-dimethylbenzoyl chloride or related activated derivatives. The synthesis of the 2,4-dimethylbenzoyl component itself can be performed via Friedel-Crafts acylation:

Synthesis of 2,4-Dimethylbenzoyl Derivatives

Phthalic anhydride is reacted with m-xylene in the presence of aluminum chloride catalyst at 55 °C for 5 hours, followed by acid workup with hydrochloric acid to yield 2-(2,4-dimethylbenzoyl)benzoic acid derivatives. This provides the aromatic ketone functionality with the desired methyl substitution pattern.

-

The azetidine-3-carboxylic acid or its ester derivative is then acylated with the 2,4-dimethylbenzoyl chloride under suitable conditions (e.g., base catalysis or Lewis acid catalysis) to yield the target this compound.

The synthesis of the 2,4-dimethylbenzoyl intermediate is summarized as:

| Step | Reactants & Conditions | Product | Yield/Notes |

|---|---|---|---|

| 1 | Phthalic anhydride + m-xylene + AlCl3, 55 °C, 5 h | 2-(2,4-dimethylbenzoyl)benzoic acid | 97% yield, white solid |

| 2 | Acid workup with 20% HCl, cooling with ice | Purified aromatic ketone | High purity confirmed |

This Friedel-Crafts acylation step is critical for introducing the 2,4-dimethylbenzoyl group with high efficiency.

Stereoselective Considerations and Functional Group Transformations

Advanced synthetic routes explore the stereoselective synthesis of chiral azetidine derivatives, which is relevant for biological activity:

Use of chiral ligands (e.g., sabox ligands) in cycloaddition reactions involving enoldiazoacetates and imido sulfur ylides can yield azetidine-2-carboxylates with high diastereoselectivity and enantioselectivity.

Subsequent hydrogenation and hydrogenolysis steps allow for selective removal of protecting groups (e.g., PMB) and formation of azetidine-3-carboxylic acids with excellent stereocontrol (diastereomeric ratios > 20:1 and enantiomeric excess up to 75%).

These methods enable the preparation of chiral azetidine derivatives suitable for incorporation into peptides and glycosidase inhibitors, highlighting the synthetic versatility of azetidine carboxylic acids.

Summary Table of Preparation Methods

Q & A

Q. What are the recommended safety protocols for handling 1-(2,4-Dimethylbenzoyl)azetidine-3-carboxylic acid in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Use lab coats, nitrile gloves, and safety goggles. Avoid skin/eye contact due to its irritant properties (H315, H319) .

- Ventilation: Work under fume hoods to prevent inhalation of dust/aerosols. Avoid generating dust during handling .

- Storage: Store at 2–8°C in a dry, tightly sealed container to prevent degradation or moisture absorption .

- Emergency Measures: For skin contact, rinse with water and soap; for eye exposure, flush with water for ≥15 minutes. Seek medical attention immediately .

Q. How can researchers synthesize this compound with high purity?

Methodological Answer:

- Key Reaction Steps:

- Reductive Amination: React 2,4-dimethylbenzoyl chloride with azetidine-3-carboxylic acid in methanol using NaBH3CN as a reducing agent. Adjust stoichiometry to favor product formation (e.g., 1.05:1 molar ratio of acid to aldehyde) .

- Purification: Use column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to isolate the product. Monitor purity via TLC (Rf ~0.3–0.5) .

- Characterization: Confirm structure via H NMR (e.g., δ 3.15–3.45 ppm for azetidine protons) and mass spectrometry (expected [M+H] ~260–280 m/z) .

Q. What analytical techniques are essential for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: Analyze H and C NMR spectra to confirm substituent positions (e.g., aromatic protons at δ 7.0–8.0 ppm for the dimethylbenzoyl group) .

- High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (CHNO) with <2 ppm error .

- HPLC-PDA: Assess purity (>95%) using a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data for this compound?

Methodological Answer:

- Experimental Validation: Test solubility in multiple solvents (e.g., DMSO, methanol, water) under controlled conditions (25°C, 37°C). Use UV-Vis spectroscopy or gravimetric analysis for quantification .

- LogP Analysis: Calculate partition coefficients using software (e.g., XLOGP3, consensus logP ~-0.86) to predict lipophilicity and guide solvent selection .

- Data Reconciliation: Compare experimental results with computational predictions, noting discrepancies (e.g., high ESOL solubility vs. low experimental aqueous solubility) .

Q. What strategies optimize the synthesis of analogs for structure-activity relationship (SAR) studies?

Methodological Answer:

- Scaffold Modification: Introduce substituents at the azetidine nitrogen or benzoyl group (e.g., halogenation, methoxy groups) using regioselective coupling reactions .

- Parallel Synthesis: Employ Ugi or Passerini reactions to generate diverse libraries. Monitor reaction efficiency via LC-MS .

- Bioisosteric Replacement: Replace the carboxylic acid group with tetrazoles or sulfonamides to enhance metabolic stability .

Q. How can researchers address low yields in multi-step syntheses involving this compound?

Methodological Answer:

- Intermediate Trapping: Use Boc-protection for the azetidine ring to prevent side reactions during benzoylation .

- Catalytic Optimization: Screen Pd-based catalysts (e.g., Pd(OAc)) for cross-coupling steps to improve efficiency .

- Process Monitoring: Employ in-situ IR or Raman spectroscopy to track reaction progress and identify bottlenecks (e.g., incomplete deprotection) .

Q. How should researchers analyze conflicting cytotoxicity data in biological assays?

Methodological Answer:

- Assay Standardization: Use positive controls (e.g., doxorubicin for cytotoxicity) and normalize data to cell viability metrics (e.g., MTT assay) .

- Dose-Response Curves: Perform IC determinations in triplicate across multiple cell lines (e.g., HEK293, HepG2) to assess selectivity .

- Mechanistic Studies: Combine transcriptomics (RNA-seq) and proteomics (Western blot) to identify off-target effects (e.g., unintended kinase inhibition) .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.